molecular formula C15H30O9 B1676796 mPEG6-CH2COOH CAS No. 75427-75-7

mPEG6-CH2COOH

Cat. No.: B1676796
CAS No.: 75427-75-7
M. Wt: 354.39 g/mol
InChI Key: AWSXISOALMMMQQ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

m-PEG7-CH2COOH, also known as mPEG6-CH2COOH, m-PEG6-O-CH2COOH, or m-PEG6-acetic acid, is primarily used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs . The primary targets of this compound are the antibodies to which it is attached in ADCs and the E3 ubiquitin ligase and target protein in PROTACs .

Mode of Action

m-PEG7-CH2COOH acts as a linker in ADCs and PROTACs. In ADCs, it attaches an ADC cytotoxin to an antibody . In PROTACs, it connects two different ligands; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The terminal carboxylic acid of m-PEG7-CH2COOH can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .

Biochemical Pathways

The biochemical pathways affected by m-PEG7-CH2COOH are primarily related to the intracellular ubiquitin-proteasome system. PROTACs, which contain m-PEG7-CH2COOH as a linker, exploit this system to selectively degrade target proteins .

Pharmacokinetics

The hydrophilic peg spacer in m-peg7-ch2cooh increases solubility in aqueous media , which could potentially enhance the bioavailability of the compounds it is part of.

Result of Action

The result of the action of m-PEG7-CH2COOH is the selective degradation of target proteins in the case of PROTACs . For ADCs, the result is the delivery of cytotoxic drugs to specific cells identified by the antibodies .

Action Environment

The action environment of m-PEG7-CH2COOH can influence its efficacy and stability. For instance, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . It is also recommended to prevent the formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of mPEG6-CH2COOH typically involves the reaction of methoxy-polyethylene glycol (m-PEG) with a carboxylating agent. One common method is the reaction of m-PEG with succinic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, typically at room temperature, to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through techniques such as recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Scientific Research Applications

mPEG6-CH2COOH has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

mPEG6-CH2COOH is unique due to its optimal length, which provides a balance between solubility and flexibility. This makes it particularly suitable for applications in drug delivery and bioconjugation, where the linker length can significantly impact the efficacy and stability of the final product .

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30O9/c1-18-2-3-19-4-5-20-6-7-21-8-9-22-10-11-23-12-13-24-14-15(16)17/h2-14H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWSXISOALMMMQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The product of step (a) (4.54 g) was dissolved in an aqueous sodium hydroxide solution (0.1M) (45 ml) and the reaction was stirred at room temperature for 20 hours. The reaction mixture was acidified to pH 2 by the addition of hydrochloric acid (2M), then this was diluted with brine (300 ml) and extracted with dichloromethane (3×300 ml). The combined organic layers were dried and the solvent removed in vacuo to give the title compound as a yellow oil (3.75 g).
Quantity
4.54 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
brine
Quantity
300 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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